molecular formula C11H6F3NO3S B14380058 3-Nitro-1-(trifluoromethanesulfinyl)naphthalene CAS No. 88581-13-9

3-Nitro-1-(trifluoromethanesulfinyl)naphthalene

Cat. No.: B14380058
CAS No.: 88581-13-9
M. Wt: 289.23 g/mol
InChI Key: HIKJZZYXDBAYQH-UHFFFAOYSA-N
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Description

3-Nitro-1-(trifluoromethanesulfinyl)naphthalene is an organic compound with the molecular formula C₁₁H₆F₃NO₃S It is characterized by the presence of a nitro group (-NO₂) and a trifluoromethanesulfinyl group (-SO₂CF₃) attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-(trifluoromethanesulfinyl)naphthalene typically involves the nitration of 1-(trifluoromethanesulfinyl)naphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-(trifluoromethanesulfinyl)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

3-Nitro-1-(trifluoromethanesulfinyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-1-(trifluoromethanesulfinyl)naphthalene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethanesulfinyl group can engage in strong electron-withdrawing interactions. These properties make the compound a valuable tool in studying various biochemical pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1-(trifluoromethylsulfonyl)naphthalene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    3-Nitro-1-naphthaldehyde: Contains an aldehyde group instead of a trifluoromethanesulfinyl group.

    1-Nitro-2-(trifluoromethanesulfinyl)benzene: A benzene derivative with similar functional groups.

Uniqueness

The presence of these groups allows for diverse chemical transformations and interactions, making it a versatile compound in various research fields .

Properties

CAS No.

88581-13-9

Molecular Formula

C11H6F3NO3S

Molecular Weight

289.23 g/mol

IUPAC Name

3-nitro-1-(trifluoromethylsulfinyl)naphthalene

InChI

InChI=1S/C11H6F3NO3S/c12-11(13,14)19(18)10-6-8(15(16)17)5-7-3-1-2-4-9(7)10/h1-6H

InChI Key

HIKJZZYXDBAYQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2S(=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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